N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide
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Overview
Description
N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide is a heterocyclic compound featuring a thiophene ring substituted with acetyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide typically involves the acylation of 3-acetyl-4,5-dimethylthiophene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethylthiophen-2-yl)acetamide
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-(3-acetyl-4,5-dimethylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C10H13NO2S/c1-5-7(3)14-10(11-8(4)13)9(5)6(2)12/h1-4H3,(H,11,13) |
InChI Key |
RERSQDRZDBHETN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C)NC(=O)C)C |
Origin of Product |
United States |
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